NF864

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

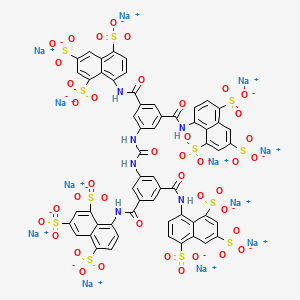

C57H28N6Na12O41S12 |

|---|---|

Molecular Weight |

2113.5 g/mol |

IUPAC Name |

dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C57H40N6O41S12.12Na/c64-53(60-37-1-5-41(109(81,82)83)33-15-29(105(69,70)71)19-45(49(33)37)113(93,94)95)23-9-24(54(65)61-38-2-6-42(110(84,85)86)34-16-30(106(72,73)74)20-46(50(34)38)114(96,97)98)12-27(11-23)58-57(68)59-28-13-25(55(66)62-39-3-7-43(111(87,88)89)35-17-31(107(75,76)77)21-47(51(35)39)115(99,100)101)10-26(14-28)56(67)63-40-4-8-44(112(90,91)92)36-18-32(108(78,79)80)22-48(52(36)40)116(102,103)104;;;;;;;;;;;;/h1-22H,(H,60,64)(H,61,65)(H,62,66)(H,63,67)(H2,58,59,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104);;;;;;;;;;;;/q;12*+1/p-12 |

InChI Key |

QLHDADKUXDREFV-UHFFFAOYSA-B |

Canonical SMILES |

C1=CC(=C2C=C(C=C(C2=C1NC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC(=CC(=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC9=C1C(=CC(=CC1=C(C=C9)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NF864 on P2X1 Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the molecular interactions, inhibitory effects, and experimental validation of NF864, a potent antagonist of the P2X1 receptor. It provides a comprehensive overview for researchers studying purinergic signaling and those involved in the development of therapeutics targeting this ion channel.

Introduction to P2X1 Receptors

P2X1 receptors are ATP-gated, non-selective cation channels that play crucial roles in various physiological processes.[1] They are members of the P2X family of ligand-gated ion channels, which are characterized by their trimeric structure, with each subunit possessing two transmembrane domains and a large extracellular loop that forms the ATP-binding site.[2] Activation of P2X1 receptors by extracellular ATP leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺.[2] This influx of calcium is a critical signaling event that triggers downstream cellular responses.

Functionally, P2X1 receptors are prominently expressed on platelets and smooth muscle cells.[1] In platelets, their activation is linked to shape change and the amplification of aggregation signals, making them a target for anti-thrombotic therapies.[1] In smooth muscle tissues, such as the vas deferens, they are involved in mediating contraction, which has led to their investigation as a potential target for male contraception.[1][3] A key characteristic of the P2X1 receptor is its rapid activation and subsequent fast desensitization upon prolonged exposure to ATP.[1]

This compound: A Potent P2X1 Receptor Antagonist

This compound is a suramin (B1662206) analogue that has been identified as a highly potent and selective antagonist of the P2X1 receptor.[4][5] It belongs to a class of polysulfonated aromatic compounds derived from suramin, which are known to interact with purinergic receptors.[5][6][7] Studies have demonstrated that this compound effectively blocks P2X1-mediated responses, such as calcium influx and platelet shape change, with nanomolar potency.[5] In comparative studies with other suramin analogues, this compound has been shown to be one of the most potent antagonists for P2X1 receptors on human platelets.[5]

Mechanism of Action

The primary mechanism of action of this compound on P2X1 receptors is competitive antagonism. It directly competes with the endogenous agonist, ATP, for binding to the receptor's orthosteric site.

Binding Site and Competitive Inhibition

While high-resolution structural data for this compound bound to the P2X1 receptor is not available, extensive studies on the closely related and highly potent antagonist, NF449, provide significant insight into the binding mechanism. Cryo-electron microscopy (cryo-EM) studies of the human P2X1 receptor in complex with NF449 have revealed a unique binding mode. NF449 occupies the canonical ATP-binding pocket located at the interface between adjacent subunits of the trimeric receptor.[3] This physical occupation of the binding site sterically hinders ATP from docking and activating the channel, thereby preventing the conformational changes required for ion pore opening.[3]

The binding of these suramin analogues is stabilized by interactions with a cluster of positively charged amino acid residues within the extracellular domain of the P2X1 receptor.[8] This explains the high affinity and selectivity of compounds like NF449 and this compound for the P2X1 subtype over other P2X receptors.[8] An increase in the concentration of the agonist ATP can overcome the inhibitory effect of these antagonists, which is a hallmark of competitive antagonism.[9]

Impact on Receptor Kinetics

Beyond simple competitive binding, antagonists like NF449 have been shown to affect the kinetics of the P2X1 receptor. Studies have observed that NF449 can decelerate both the activation and the desensitization rates of the receptor in response to ATP.[9] This suggests that the binding of the antagonist may stabilize the receptor in a closed or non-conducting conformation, thereby altering the energy landscape of the gating process.

Downstream Signaling Inhibition

The activation of the P2X1 receptor by ATP initiates a rapid influx of calcium into the cell, which acts as a second messenger to trigger a cascade of downstream events. In platelets, this includes shape change and granule centralization, which are precursors to aggregation.[2] By blocking the initial ATP-binding event, this compound prevents the opening of the ion channel and the subsequent rise in intracellular calcium.[5] This effectively uncouples the receptor from its downstream signaling pathways, thereby inhibiting the physiological responses mediated by P2X1 activation.

The signaling pathway and the inhibitory action of this compound are depicted in the diagram below.

Caption: P2X1 receptor signaling and inhibition by this compound.

Quantitative Data on Inhibitory Action

The potency of this compound and its close analogue NF449 has been quantified in various experimental systems. The data highlights their high affinity for the P2X1 receptor.

| Compound | Parameter | Value | Species/System | Reference |

| This compound | pA₂ (Ca²⁺ increase) | 8.17 | Human Platelets | [5] |

| This compound | pA₂ (Shape change) | 8.49 | Human Platelets | [5] |

| NF449 | IC₅₀ | 0.05 nM | Human P2X1 (in Xenopus oocytes) | [9] |

| NF449 | pA₂ | 10.7 | Human P2X1 (in Xenopus oocytes) | [9] |

| NF449 | IC₅₀ | 0.28 nM | Rat P2X1 (in Xenopus oocytes) | [10][11] |

| NF449 | Binding Affinity (Ki) | 6.6 nM | Human P2X1 (in HEK293 cells) | [3] |

| NF449 | Inhibitory Potency (IC₅₀) | 66 nM | Human P2X1 (in HEK293 cells, Ca²⁺ influx) | [3] |

| NF449 | IC₅₀ (Shape change) | 83 nM | Human Platelets | [12] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC₅₀ is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

The characterization of this compound and other P2X1 antagonists relies on several key experimental techniques. A generalized workflow for evaluating such an antagonist is presented below.

Caption: Experimental workflow for characterizing a P2X1 antagonist.

Protocol 1: Intracellular Calcium Influx Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

-

Cell Preparation:

-

For native cells, human platelets are isolated from whole blood by centrifugation.

-

For recombinant systems, HEK293 cells are transiently transfected with a plasmid containing the cDNA for the human P2X1 receptor. Cells are plated onto coverslips or 96-well plates 24 hours post-transfection.

-

-

Dye Loading: Cells are washed and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C, allowing the dye to enter the cells and be de-esterified.

-

Antagonist Incubation: After washing to remove extracellular dye, cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 5-15 minutes).

-

Measurement:

-

Cells are placed in a fluorometer or on a fluorescence microscope stage.

-

A baseline fluorescence reading is established.

-

A P2X1 agonist (e.g., α,β-methylene ATP) is added to stimulate the receptors.

-

Changes in fluorescence intensity (e.g., the ratio of emission at two wavelengths for Fura-2) are recorded over time, reflecting changes in intracellular calcium concentration.

-

-

Data Analysis: The peak calcium response is measured for each antagonist concentration. The data are normalized to the control (no antagonist) response and plotted against the logarithm of the antagonist concentration to generate a dose-response curve, from which the IC₅₀ value can be calculated.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through the P2X1 channel, providing detailed information on channel gating and blockade.

-

Cell Preparation: HEK293 cells transfected with P2X1 receptor cDNA are grown on coverslips. A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external physiological solution.[13]

-

Pipette and Solutions:

-

Recording:

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and guided to a transfected cell.

-

A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell's membrane potential is clamped at a holding potential, typically -60 mV.[13]

-

-

Drug Application:

-

A baseline current is recorded. The P2X1 agonist is applied to the cell to evoke an inward current.

-

After the control response is established, the cell is perfused with a solution containing this compound for a set duration.

-

The agonist is co-applied with this compound, and the resulting current is recorded. The degree of inhibition is measured by comparing the current amplitude in the presence and absence of the antagonist.

-

-

Data Analysis: Concentration-inhibition curves are constructed by plotting the percentage of current inhibition against the antagonist concentration to determine the IC₅₀.

Protocol 3: Radioligand Binding Assay

This assay directly measures the binding of ligands to the receptor, allowing for the determination of binding affinity (Ki).

-

Membrane Preparation: HEK293 cells expressing the P2X1 receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.[15]

-

Competition Binding Assay:

-

In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled P2X1 ligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of the unlabeled competitor compound (this compound).[15][16]

-

The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[15]

-

-

Separation and Counting:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[15][17]

-

The filters are washed with ice-cold buffer, dried, and the radioactivity retained on the filters is measured using a scintillation counter.[15]

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist and is subtracted from all measurements. The specific binding at each concentration of this compound is plotted, and the IC₅₀ value is determined. The binding affinity (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[15]

Conclusion

This compound is a powerful research tool and a lead compound for drug development, acting as a high-potency competitive antagonist of the P2X1 receptor. Its mechanism involves the direct blockade of the ATP binding site, which prevents ion channel opening and inhibits the downstream calcium signaling cascade. The quantitative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to investigate P2X1 receptor pharmacology and to explore the therapeutic potential of its antagonists.

References

- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ebiohippo.com [ebiohippo.com]

- 5. The novel suramin analogue this compound selectively blocks P2X1 receptors in human platelets with potency in the low nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-parasitic agent suramin and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. biorxiv.org [biorxiv.org]

- 17. giffordbioscience.com [giffordbioscience.com]

Foundational Research on NF864: A Technical Guide

An In-depth Analysis of a Potent and Selective P2X1 Receptor Antagonist

NF864 is a synthetic, polysulfonated compound identified as a potent and selective antagonist of the P2X1 purinergic receptor. As a structural analog of suramin (B1662206), this compound represents a significant advancement in the pharmacological tools available for studying the physiological and pathological roles of P2X1 receptors, particularly in platelet function and thrombosis. This guide provides a detailed overview of the foundational research that first characterized this compound, presenting key quantitative data, experimental methodologies, and the relevant signaling pathways.

Core Quantitative Data

The initial characterization of this compound established it as the most potent antagonist for the P2X1 receptor at the time of its discovery. Its inhibitory effects were quantified in studies using human platelets, where the P2X1 receptor is endogenously expressed. The data below summarizes its potency in comparison to other known P2X receptor antagonists.

| Compound | Agonist | Assay | pA2 Value | Potency Rank | Reference |

| This compound | α,β-meATP | Ca2+ Increase | 8.17 | 1 | [1] |

| This compound | α,β-meATP | Shape Change | 8.49 | 1 | [1] |

| NF449 | α,β-meATP | Ca2+ Increase / Shape Change | - | 2 | [1] |

| NF110 | α,β-meATP | Ca2+ Increase / Shape Change | - | 3 | [1] |

| NF023 | α,β-meATP | Ca2+ Increase / Shape Change | - | 4 | [1] |

| Suramin | α,β-meATP | Ca2+ Increase / Shape Change | - | 4 | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

P2X1 Receptor Signaling Pathway

P2X1 receptors are ATP-gated ion channels. Upon binding of the agonist, adenosine (B11128) triphosphate (ATP), the channel opens, leading to an influx of cations, primarily Ca2+ and Na+. In platelets, this initial influx of Ca2+ is a critical trigger for a cascade of events leading to platelet shape change and aggregation, which are fundamental processes in thrombosis and hemostasis. This compound acts by competitively blocking the binding of ATP to the P2X1 receptor, thus inhibiting this signaling cascade.

Experimental Protocols

The foundational research on this compound utilized specific and detailed methodologies to determine its pharmacological profile. The key experiments are outlined below.

Preparation of Human Platelets

-

Blood Collection : Whole blood was drawn from healthy volunteers who had not taken any medication for at least 10 days. Blood was collected into tubes containing an anticoagulant (e.g., trisodium (B8492382) citrate).

-

Platelet-Rich Plasma (PRP) Preparation : The blood was centrifuged at a low speed (e.g., 200 g) for 20 minutes to separate the platelet-rich plasma from red and white blood cells.

-

Platelet Isolation : The PRP was then treated with prostacyclin (PGI₂) to prevent premature activation and centrifuged at a higher speed (e.g., 800 g) for 15 minutes to pellet the platelets.

-

Washing and Resuspension : The platelet pellet was washed and then resuspended in a calcium-free Tyrode's solution containing apyrase to degrade any released ADP and prevent desensitization of P2Y receptors.

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Dye Loading : Washed platelets were incubated with the fluorescent calcium indicator Fura-2-AM (e.g., 2-4 μM) for 45-60 minutes at 37°C in the dark. Fura-2 becomes fluorescent upon binding to free Ca²⁺.

-

Fluorometry : The Fura-2-loaded platelets were placed in a spectrofluorometer.

-

Experiment Execution :

-

A baseline fluorescence was established.

-

The P2X1 agonist, α,β-methylene ATP (α,β-meATP), was added to stimulate the P2X1 receptor, causing Ca²⁺ influx and a sharp increase in fluorescence.

-

To test the antagonist, platelets were pre-incubated with varying concentrations of this compound for a short period (e.g., 2 minutes) before the addition of the agonist.

-

-

Data Analysis : The inhibitory effect of this compound was quantified by measuring the reduction in the agonist-induced fluorescence peak. Concentration-response curves were generated to calculate pA2 values.

Platelet Shape Change and Aggregation Assays

-

Instrumentation : A specialized aggregometer was used, which measures changes in light transmission through a stirred suspension of platelets.

-

Shape Change Measurement : When platelets are activated, they change from a discoid to a spherical shape with pseudopods. This initial shape change causes a temporary decrease in light transmission, which is recorded by the aggregometer.

-

Aggregation Measurement : Following shape change, platelets begin to clump together (aggregate), which leads to an increase in light transmission through the suspension.

-

Protocol :

-

A baseline of light transmission was established with a stirred platelet suspension.

-

The antagonist (this compound) or vehicle was added for pre-incubation.

-

The agonist (α,β-meATP for P2X1-specific activation, or ADP for broader P2Y/P2X activation) was added to induce shape change and/or aggregation.

-

-

Analysis : The ability of this compound to inhibit the agonist-induced decrease (shape change) and subsequent increase (aggregation) in light transmission was measured and compared against controls.

The foundational research demonstrated that this compound is a highly effective and selective inhibitor of P2X1 receptor-mediated responses in human platelets, establishing it as a valuable pharmacological tool for investigating purinergic signaling.[1]

References

NF864: A Potent and Selective Tool for Interrogating P2X1 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP), plays a critical role in a vast array of physiological processes. The P2X family of ligand-gated ion channels, activated by ATP, are key players in this signaling cascade. Among these, the P2X1 receptor is a prominent subtype, primarily expressed on platelets and smooth muscle cells, making it a crucial target for research in thrombosis, hemostasis, and smooth muscle physiology. NF864, a potent and selective antagonist of the P2X1 receptor, has emerged as an invaluable pharmacological tool for elucidating the intricate roles of this receptor in health and disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in studying purinergic signaling.

Mechanism of Action

This compound is a suramin (B1662206) analogue that acts as a competitive antagonist at the P2X1 receptor. By binding to the receptor, it prevents the endogenous ligand, ATP, from activating the channel. This blockade inhibits the influx of cations, primarily Ca²⁺ and Na⁺, into the cell, thereby preventing the downstream cellular responses triggered by P2X1 receptor activation, such as platelet shape change and aggregation, and smooth muscle contraction.

DOT Code for Mechanism of Action Diagram

Quantitative Data

This compound exhibits high potency and selectivity for the human P2X1 receptor. The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Potency of this compound at the Human P2X1 Receptor

| Parameter | Value | Assay | Reference |

| pA2 (inhibition of Ca²⁺ increase) | 8.17 | Calcium mobilization in human platelets | [1] |

| pA2 (inhibition of shape change) | 8.49 | Shape change in human platelets | [1] |

| Estimated Kᵢ (from pA2) | ~6.76 nM | Calculated | N/A |

| Estimated IC₅₀ (from pA2) | ~13.5 nM | Calculated | N/A |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are estimated from the pA2 value.

Table 2: Selectivity Profile of this compound

Table 3: Comparative Potency of P2X1 Receptor Antagonists

| Compound | P2X1 IC₅₀ (nM) | P2X2 IC₅₀ (nM) | P2X3 IC₅₀ (nM) | P2X7 IC₅₀ (µM) | Reference |

| This compound | ~13.5 (estimated) | Not reported | Not reported | Not reported | [1] |

| NF449 | 0.05 | >300,000 | 1820 | 40 | [2] |

| NF279 | 19 | 760 | 1620 | >300 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments investigating P2X1 receptor function using this compound.

Platelet Aggregation Assay

This protocol outlines the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation induced by a P2X1 receptor agonist.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

This compound stock solution (e.g., 1 mM in saline).

-

P2X1 receptor agonist (e.g., α,β-methylene ATP).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Saline (0.9% NaCl).

-

Light transmission aggregometer.

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a separate tube. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Incubation with this compound: Pre-incubate aliquots of PRP with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (saline) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Aggregation Measurement:

-

Place the PRP samples in the aggregometer cuvettes with a stir bar.

-

Set the baseline with PPP (100% aggregation) and the PRP sample (0% aggregation).

-

Add the P2X1 agonist (e.g., α,β-methylene ATP) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value of this compound.

DOT Code for Platelet Aggregation Workflow

Smooth Muscle Contraction Assay

This protocol describes an isolated organ bath experiment to measure the effect of this compound on smooth muscle contraction.

Materials:

-

Isolated smooth muscle tissue (e.g., vas deferens, aorta).

-

Krebs-Henseleit solution (or other appropriate physiological salt solution).

-

This compound stock solution.

-

P2X1 receptor agonist (e.g., α,β-methylene ATP).

-

Isolated organ bath system with force transducers.

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂).

Procedure:

-

Tissue Preparation: Dissect the smooth muscle tissue and cut it into appropriate-sized strips or rings.

-

Mounting: Mount the tissue in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing.

-

Viability Test: Contract the tissue with a standard agent (e.g., KCl) to ensure viability. Wash the tissue and allow it to return to baseline.

-

Antagonist Incubation: Add this compound at various concentrations to the organ baths and incubate for a set period (e.g., 30 minutes).

-

Agonist-Induced Contraction: Generate a cumulative concentration-response curve to the P2X1 agonist in the absence and presence of different concentrations of this compound.

-

Data Analysis: Measure the contractile force and plot the concentration-response curves. Determine the shift in the EC₅₀ of the agonist in the presence of this compound to calculate the pA2 value.

DOT Code for Smooth Muscle Contraction Workflow

References

An In-Depth Technical Guide to the P2X1 Inhibitor NF449: Discovery, Synthesis, and Characterization

Disclaimer: While the initial request specified the P2X1 inhibitor NF864, a comprehensive search of publicly available scientific literature and databases revealed insufficient information to generate an in-depth technical guide on its discovery and synthesis. Therefore, this guide focuses on NF449 , a well-characterized, highly potent, and selective P2X1 receptor antagonist that serves as an exemplary model for this class of inhibitors.

This technical whitepaper provides a detailed overview of the P2X1 inhibitor NF449, designed for researchers, scientists, and drug development professionals. It covers the compound's discovery, mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction to P2X1 Receptors and the Discovery of NF449

P2X1 receptors are ATP-gated non-selective cation channels predominantly expressed on platelets and smooth muscle cells.[1] Their activation by extracellular ATP leads to a rapid influx of Ca²⁺ and Na⁺ ions, triggering various physiological responses, including platelet aggregation and muscle contraction.[1] This role has made the P2X1 receptor a significant target for therapeutic intervention in thrombosis, inflammation, and certain urological conditions.

The development of selective P2X1 antagonists has been a key objective in purinergic signaling research. NF449, a symmetrical suramin (B1662206) analogue, emerged from structure-activity relationship studies aimed at improving the potency and selectivity of existing P2 receptor antagonists.[2] It is characterized as 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriyl-bis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid.[2]

Synthesis and Physicochemical Properties

While the specific, detailed synthesis protocol for NF449 is often proprietary, the general approach involves the derivatization of suramin-like core structures. The synthesis involves coupling arylaminemono-, di-, or trisulfonic acids with a central urea (B33335) bridge.[2]

Physicochemical Properties of NF449 (Octasodium Salt):

| Property | Value |

| Molecular Formula | C₄₁H₂₄N₆Na₈O₂₉S₈ |

| Molecular Weight | 1505.06 g/mol |

| CAS Number | 627034-85-9 |

| Solubility | Soluble in water (up to 25 mg/ml) |

| Appearance | White to off-white solid |

Mechanism of Action and Selectivity

NF449 acts as a potent and selective competitive antagonist of the P2X1 receptor.[3] It directly competes with the endogenous ligand, ATP, for the binding site on the receptor.[4] Cryo-electron microscopy studies have revealed that two molecules of NF449 can occupy a single binding site at the interface of adjacent subunits of the human P2X1 receptor, overlapping with the canonical ATP-binding site.[5] This unique binding mode is thought to contribute to its high potency and selectivity.[5]

The remarkable selectivity of NF449 for the P2X1 subtype is attributed to a cluster of positively charged amino acid residues at the base of the cysteine-rich head region of the P2X1 receptor, which are absent in less sensitive subtypes like P2X2.[6][7]

Quantitative Data: Potency and Selectivity Profile

The inhibitory potency of NF449 has been extensively characterized across various P2X receptor subtypes, highlighting its exceptional selectivity for P2X1. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for NF449 against different homomeric and heteromeric rat (r) and human (h) P2X receptors.

| Receptor Subtype | Species | IC₅₀ (nM) | Fold Selectivity (vs. hP2X1) | Reference(s) |

| P2X1 | Human | ~1 | - | [4][6] |

| P2X1 | Rat | 0.28 | ~3.6 | [8][9] |

| P2X1+5 | Rat | 0.69 | ~1.4 | [8][9] |

| P2X2+3 | Rat | 120 | ~120 | [8][9] |

| P2X3 | Rat | 1820 | ~1820 | |

| P2X2 | Rat | 47000 | ~47000 | |

| P2X4 | Rat | >300,000 | >300,000 |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Mandatory Visualizations

P2X1 Receptor Signaling Pathway and Inhibition by NF449

Caption: P2X1 receptor signaling and competitive inhibition by NF449.

Experimental Workflow for Electrophysiological Analysis

Caption: Workflow for electrophysiological analysis of NF449.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This method is widely used for characterizing the activity of ion channels expressed in a heterologous system.[10][11]

1. Oocyte Preparation and P2X1 Receptor Expression:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the human P2X1 receptor.

-

Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.[11]

2. Solutions:

-

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.

-

Electrode Filling Solution: 3 M KCl.

3. Electrophysiological Recording:

-

Place a single oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -60 mV.[11]

-

Apply the P2X1 agonist (e.g., ATP at its EC₉₀ concentration) to elicit a control current.

-

To measure the inhibitory effect of NF449, pre-incubate the oocyte with varying concentrations of NF449 for 2-5 minutes prior to and during the co-application of ATP.

-

Record the peak inward current for each concentration of NF449.

4. Data Analysis:

-

Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of NF449.

-

Calculate the percentage of inhibition for each NF449 concentration.

-

Plot the percentage of inhibition against the logarithm of the NF449 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium Influx Assay in Washed Human Platelets

This assay measures the ability of NF449 to inhibit P2X1 receptor-mediated calcium influx in a native cell type.[10]

1. Platelet Preparation:

-

Obtain platelet-rich plasma (PRP) from whole blood by centrifugation.

-

Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) containing apyrase (e.g., 0.5 U/mL) to prevent P2X1 receptor desensitization by released nucleotides.

-

Resuspend the final platelet pellet in the assay buffer.

2. Fluorescent Calcium Indicator Loading:

-

Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

3. Fluorimetry:

-

Place the dye-loaded platelets in a cuvette within a fluorometer equipped with a stirring mechanism.

-

Record the baseline fluorescence.

-

Add varying concentrations of NF449 and incubate for a short period.

-

Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) to stimulate calcium influx and record the change in fluorescence.

4. Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the fluorescence ratio (e.g., 340/380 nm for Fura-2).

-

Determine the inhibitory effect of NF449 by comparing the agonist-induced calcium influx in the presence and absence of the antagonist.

-

Generate a concentration-response curve to calculate the IC₅₀ of NF449 for the inhibition of calcium influx.

Conclusion

NF449 stands out as a powerful research tool for investigating the physiological and pathophysiological roles of the P2X1 receptor. Its high potency and exceptional selectivity make it invaluable for dissecting P2X1-mediated signaling pathways. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of purinergic signaling. Future research may focus on leveraging the structural insights gained from NF449 to design novel P2X1 inhibitors with improved drug-like properties for potential therapeutic applications.

References

- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of analogues of NF449 confirm NF449 as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of NF864 in Understanding Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract: Platelet aggregation is a critical process in hemostasis and thrombosis. The purinergic receptor P2X1, an ATP-gated cation channel, has emerged as a significant contributor to the initiation and amplification of platelet activation. This technical guide explores the role of NF864, a selective P2X1 receptor inhibitor, in the study of platelet aggregation. Due to the limited availability of specific quantitative data for this compound in the public domain, this document will utilize data from the well-characterized and potent P2X1 antagonist, NF449, as a surrogate to provide a comprehensive understanding of the impact of P2X1 inhibition on platelet function. This guide will detail the P2X1 signaling pathway, present quantitative data on P2X1 inhibition, and provide standardized experimental protocols for investigating these mechanisms.

Introduction to P2X1 Receptors in Platelet Function

Platelets express three types of purinergic receptors that are activated by extracellular nucleotides: the G-protein coupled receptors P2Y1 and P2Y12, which are activated by ADP, and the ligand-gated ion channel P2X1, which is activated by ATP.[1][2] Upon vascular injury, ATP is released from dense granules of activated platelets and damaged endothelial cells, leading to the activation of P2X1 receptors.[3] This activation results in a rapid influx of Ca2+ and Na+, contributing to platelet shape change, granule secretion, and the amplification of aggregation signals initiated by other agonists like collagen and thrombin.[2][4] The P2X1 receptor is therefore a key player in the initial stages of thrombus formation.[3]

This compound has been identified as a selective inhibitor of the P2X1 receptor in human platelets.[5] By blocking this receptor, this compound provides a valuable tool to dissect the specific contributions of the ATP-P2X1 signaling axis to the overall process of platelet aggregation. Understanding the effects of selective P2X1 inhibitors is crucial for the development of novel antiplatelet therapies.

Quantitative Data on P2X1 Inhibition

Table 1: Inhibitory Effects of NF449 on P2X1 Receptor-Mediated Platelet Responses

| Parameter | Agonist | NF449 Concentration | Effect | Reference |

| Platelet Shape Change | α,β-methylene-ATP (1 µM) | IC50: 83 ± 13 nM | Inhibition of shape change | [4] |

| Calcium Influx | α,β-methylene-ATP | pA2: 7.2 ± 0.1 | Antagonism of Ca2+ influx | [4] |

| Calcium Rise | ADP (0.3 µM) | IC50: 5.8 ± 2.2 µM | Inhibition of P2Y1-mediated Ca2+ rise | [6] |

IC50: Half-maximal inhibitory concentration. pA2: A measure of antagonist potency.

Table 2: Effect of NF449 on Agonist-Induced Platelet Aggregation

| Agonist | NF449 Concentration | Effect on Aggregation | Reference |

| ADP (0.05 to 500 µM) | 0.3 or 1 µM | No significant modification | [6] |

| 30 or 100 µM | Inhibition of dose-dependent aggregation | [6] | |

| Collagen | Not specified | Reduced collagen-induced aggregation | [4] |

Signaling Pathways

The signaling cascade initiated by ATP binding to the P2X1 receptor is a key component of platelet activation. The following diagram illustrates this pathway and the point of inhibition by antagonists like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Measuring P2X1 receptor activity in washed platelets in the absence of exogenous apyrase - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. A Role of the Fast ATP-gated P2X1 Cation Channel in Thrombosis of Small Arteries In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacology and Toxicology of NF864: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NF864, a tetravalent suramin (B1662206) analogue, has emerged as a highly potent and selective antagonist of the P2X1 purinergic receptor. This guide provides a comprehensive overview of the in vitro pharmacology and toxicology of this compound, with a focus on its mechanism of action, quantitative efficacy, and safety profile based on available preclinical data. The information presented herein is intended to support further research and development of this compound and related compounds.

Introduction

This compound is a derivative of suramin, a polysulfonated naphthylurea, and is distinguished by its tetravalent structure. Its primary pharmacological target is the P2X1 receptor, an ATP-gated ion channel predominantly expressed on platelets and smooth muscle cells. By selectively blocking this receptor, this compound offers potential therapeutic applications in conditions where P2X1 receptor activation plays a key pathological role, such as thrombosis and inflammation. This document summarizes the current understanding of this compound's in vitro characteristics.

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at the P2X1 receptor. It binds to the receptor, preventing the binding of its endogenous agonist, adenosine (B11128) triphosphate (ATP). This blockade inhibits the conformational change required for channel opening, thereby preventing the influx of cations, primarily Ca2+ and Na+, into the cell. This interruption of the signaling cascade downstream of P2X1 receptor activation forms the basis of this compound's pharmacological effects.

P2X1 Receptor Signaling Pathway

The activation of the P2X1 receptor by ATP initiates a rapid influx of cations, leading to membrane depolarization and a rise in intracellular calcium concentration. This calcium influx triggers various cellular responses, including platelet shape change and aggregation, and smooth muscle contraction.

Quantitative Pharmacology Data

The potency of this compound and other suramin analogues as P2X1 receptor antagonists has been quantified in vitro. The following table summarizes key pharmacological data.

| Compound | Assay | Species | Parameter | Value | Reference |

| This compound | α,β-meATP-induced Ca2+ increase | Human Platelets | pA2 | 8.17 | [1] |

| This compound | α,β-meATP-induced shape change | Human Platelets | pA2 | 8.49 | [1] |

| NF449 | P2X1 receptor inhibition | Rat | IC50 | 0.28 nM | |

| NF279 | P2X1 receptor inhibition (with pre-incubation) | Rat | IC50 | 19 nM | [2] |

| NF110 | P2X1 receptor inhibition | Human Platelets | - | Potent Antagonist | [1] |

| NF023 | P2X1 receptor inhibition | Rat | IC50 | 0.24 µM |

Toxicology

In Vitro Cytotoxicity

The cytotoxic potential of suramin and its analogues has been evaluated in various cell lines. The available data are presented below. It is noteworthy that in one study, suramin did not exhibit cytotoxicity at concentrations up to 1 mM.[3]

| Compound | Cell Line | Parameter | Value | Reference |

| Suramin | Dorsal Root Ganglion Neurons (DRGN) | IC50 | 283 µM | [4] |

| Suramin | Transitional Carcinoma Cell Lines (MBT2, T24, RT4, TCCSUP) | IC50 | 250 - 400 µg/mL | [5] |

| RT5 (NF031) | Trypanosoma brucei | GI50 | 105.5 µM | [6] |

| RT31 | Trypanosoma brucei | GI50 | 152.5 µM | [6] |

| RT58 | Trypanosoma brucei | GI50 | 149.5 µM | [6] |

Genotoxicity

Standard in vitro genotoxicity assays are crucial for assessing the mutagenic and clastogenic potential of drug candidates. While specific genotoxicity data for this compound are not publicly available, the standard battery of tests includes the Ames test and the in vitro micronucleus test.

Other In Vitro Safety Assessments

Suramin and its analogues have been shown to inhibit angiogenesis in vitro. This anti-angiogenic activity may contribute to its anti-tumor effects but also needs to be considered in the overall safety assessment.

Experimental Protocols

Detailed methodologies for key in vitro assays are essential for the reproducibility and interpretation of pharmacological and toxicological data.

P2X1 Receptor Antagonism Assays

This electrophysiological technique is used to measure ion channel activity in large cells, such as Xenopus laevis oocytes, expressing the target receptor.

This technique allows for the recording of ion channel currents from a single mammalian cell, providing detailed insights into channel kinetics and pharmacology.

In Vitro Toxicology Assays

The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

The Ames test is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

This genotoxicity assay is used to detect the formation of micronuclei in the cytoplasm of interphase cells, which can result from chromosomal damage.

Conclusion

This compound is a highly potent and selective P2X1 receptor antagonist with promising therapeutic potential. The available in vitro data indicate a clear mechanism of action and high efficacy. While initial cytotoxicity data for related suramin analogues are available, a more comprehensive in vitro toxicological assessment of this compound, including genotoxicity and cytotoxicity in a broader range of cell lines, is warranted to further de-risk its development. The experimental protocols and data presented in this guide provide a solid foundation for future preclinical studies.

References

- 1. The novel suramin analogue this compound selectively blocks P2X1 receptors in human platelets with potency in the low nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The suramin analogue NF279 is a novel and potent antagonist selective for the P2X(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Initial Studies on the Selectivity of NF864 for the P2X1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies investigating the selectivity of NF864, a suramin (B1662206) analogue, for the P2X1 purinergic receptor. This document synthesizes available data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized visualizations.

Introduction to this compound and P2X1 Receptors

The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP) and is predominantly expressed on platelets and smooth muscle cells. Its involvement in platelet aggregation and smooth muscle contraction has made it a significant target for therapeutic intervention in thrombosis, inflammatory conditions, and certain urogenital disorders.[1] this compound is a novel suramin analogue that has been identified as a potent and selective antagonist of the P2X1 receptor, particularly in human platelets.[2]

Quantitative Data on this compound Selectivity

For comparative context, the selectivity profile of a related and well-characterized P2X1 antagonist, NF449, is presented below. It is important to note that while both are suramin analogues, their specific selectivity profiles may differ.

Table 1: Comparative Selectivity Profile of P2X1 Receptor Antagonists

| Compound | Receptor Subtype | Species | IC50 (nM) | Fold Selectivity (vs. hP2X1) |

| This compound | P2X1 | Human | Low Nanomolar | Data Not Available |

| P2X2 | Data Not Available | Data Not Available | Data Not Available | |

| P2X3 | Data Not Available | Data Not Available | Data Not Available | |

| P2X4 | Data Not Available | Data Not Available | Data Not Available | |

| P2X7 | Data Not Available | Data Not Available | Data Not Available | |

| NF449 | hP2X1 | Human | ~1 | - |

| rP2X1 | Rat | 0.28 | ~3.6 | |

| hP2X2 | Human | ~1500 | ~1500 | |

| rP2X2/3 | Rat | 120 | ~120 |

Data for NF449 is compiled from various sources and is for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

The selectivity of compounds like this compound for the P2X1 receptor is typically determined using a combination of functional assays. The following are detailed methodologies for key experiments relevant to the initial characterization of P2X1 antagonists.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a gold standard for assessing platelet function and is particularly relevant for studying P2X1 receptor antagonists due to the receptor's role in platelet activation.

Principle: Platelet-rich plasma (PRP) is turbid. Upon addition of an agonist that induces platelet aggregation, the turbidity decreases, allowing more light to pass through the sample. A platelet aggregometer measures this change in light transmission over time.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP, which is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

-

Add the test compound (this compound) at various concentrations or a vehicle control and incubate for a defined period.

-

Initiate platelet aggregation by adding a P2X1 receptor agonist, such as α,β-methylene ATP (α,β-meATP), a stable ATP analogue.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of the antagonist.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

An IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation) is determined by plotting the percentage of inhibition against the antagonist concentration.

-

Electrophysiological Recordings (Two-Electrode Voltage Clamp)

This technique is used to directly measure the ion channel activity of P2X receptors expressed in a heterologous system, such as Xenopus laevis oocytes.

Principle: The oocyte membrane potential is clamped at a specific voltage. The current flowing across the membrane in response to the application of an agonist is measured. An antagonist will reduce or block this current.

Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Harvest and prepare Stage V-VI oocytes from Xenopus laevis.

-

Inject the oocytes with cRNA encoding the human P2X1 receptor and other P2X subtypes for selectivity testing.

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -50 to -70 mV.

-

Apply the P2X receptor agonist (e.g., ATP or α,β-meATP) to elicit an inward current.

-

To test the antagonist effect, pre-apply this compound at various concentrations for a set duration before co-application with the agonist.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Generate a concentration-response curve and calculate the IC50 value.

-

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to P2X1 receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Activation of P2X1 receptors leads to an influx of Ca2+, which binds to the dye and increases its fluorescence intensity. An antagonist will prevent or reduce this fluorescence increase.

Methodology:

-

Cell Culture and Dye Loading:

-

Use a cell line stably expressing the human P2X1 receptor (e.g., HEK293 cells).

-

Plate the cells in a multi-well plate suitable for fluorescence measurements.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add the antagonist (this compound) at various concentrations or a vehicle control and incubate.

-

Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.

-

Establish a baseline fluorescence reading.

-

Inject the P2X1 agonist (e.g., ATP or α,β-meATP) and record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the calcium response by the antagonist at each concentration.

-

Determine the IC50 value from the concentration-response curve.

-

Visualizations

P2X1 Receptor Signaling Pathway

Caption: P2X1 receptor activation by ATP and inhibition by this compound.

Experimental Workflow for Platelet Aggregometry

Caption: Workflow for assessing this compound's effect on platelet aggregation.

Logical Relationship of Selectivity Determination

Caption: Logical process for determining this compound's selectivity for P2X1.

References

Exploring the Binding Kinetics of Antagonists to the P2X1 Receptor: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The P2X1 receptor, an ATP-gated cation channel, is a significant therapeutic target for conditions involving platelet aggregation and smooth muscle contraction, including thrombosis and urological disorders. Understanding the binding kinetics of antagonists is paramount for the development of effective therapeutics. This guide provides an in-depth overview of the P2X1 receptor, its signaling pathway, and the experimental protocols required to determine the binding kinetics of antagonists. While focusing on the methodological framework, this document uses data from well-characterized P2X1 antagonists to illustrate key concepts, owing to the limited availability of public kinetic data for the specific inhibitor NF864.

The P2X1 Receptor Signaling Pathway

The P2X1 receptor is a member of the P2X family of ligand-gated ion channels.[1] These receptors are trimers, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2] The endogenous ligand for the P2X1 receptor is adenosine (B11128) triphosphate (ATP).[3]

Upon binding ATP, the P2X1 receptor undergoes a conformational change, opening a non-selective cation channel.[4] This allows the rapid influx of extracellular calcium (Ca²⁺) and sodium (Na⁺), leading to depolarization of the cell membrane.[2][3] This cation influx is the primary trigger for downstream physiological responses, which, depending on the cell type, include:

-

In platelets: Shape change, granule centralization, and aggregation, contributing to hemostasis and thrombosis.[2][3]

-

In smooth muscle cells: Contraction, which is critical in the vas deferens and urinary bladder.[1][4]

P2X1 receptor antagonists, such as this compound, exert their effects by competitively or allosterically inhibiting the binding of ATP, thereby preventing channel activation and the subsequent cellular response.[1]

Quantitative Analysis of Binding Kinetics

The interaction between a ligand like this compound and the P2X1 receptor is characterized by several key kinetic parameters. These values are crucial for drug development as they define the antagonist's potency, residence time, and potential for in vivo efficacy.

-

Association Rate Constant (k_on): Measures the rate at which the antagonist binds to the P2X1 receptor. Units are typically M⁻¹s⁻¹.

-

Dissociation Rate Constant (k_off): Measures the rate at which the antagonist-receptor complex dissociates. Units are s⁻¹. The reciprocal of k_off (1/k_off) represents the drug-target residence time.

-

Equilibrium Dissociation Constant (K_d): Represents the affinity of the antagonist for the receptor. It is the ratio of k_off to k_on (k_off/k_on). A lower K_d value indicates higher binding affinity. Units are M.

-

Inhibitory Constant (K_i or IC_50): Represents the concentration of an antagonist required to inhibit 50% of a specific biological response or binding. It is a measure of the antagonist's potency.

| Compound | Ligand Type | Parameter | Value | Species/System | Reference |

| NF449 | Potent Antagonist | IC₅₀ | 0.28 nM | Rat P2X1 | [5] |

| NF023 | Competitive Antagonist | IC₅₀ | 0.21 µM | Human P2X1 | [5] |

| PPADS | Non-selective Antagonist | IC₅₀ | 1-2.6 µM | Recombinant P2X1 | [5] |

| α,β-methylene ATP | Agonist | K_d | 43 nM | Human P2X1 | [6] |

| Alexa-647-ATP | Fluorescent Agonist | k_on | 1.142 x 10⁶ M⁻¹s⁻¹ | HEK 293T Cells | [7][8] |

| Alexa-647-ATP | Fluorescent Agonist | k_off | 0.136 s⁻¹ | HEK 293T Cells | [7][8] |

| Alexa-647-ATP | Fluorescent Agonist | K_d | 119 nM | HEK 293T Cells | [7][8] |

Experimental Protocols for Determining Binding Kinetics

A variety of biophysical and biochemical assays can be employed to determine the binding kinetics of a P2X1 antagonist. The choice of method depends on the available reagents, equipment, and the specific kinetic parameters of interest.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining binding affinity (K_d, K_i). Competition binding assays are particularly useful for characterizing unlabeled antagonists like this compound.

Protocol: Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human P2X1 receptor or from native tissue rich in P2X1 (e.g., platelets).

-

Assay Setup: In a multi-well plate, combine the P2X1-containing membranes with a fixed concentration of a suitable radiolabeled P2X1 ligand (e.g., [³H]-α,β-methylene ATP). The radioligand concentration is typically set at or below its K_d value.[9]

-

Competition: Add varying concentrations of the unlabeled antagonist (this compound) to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).[9]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the bound radioligand from the unbound radioligand using a cell harvester and glass fiber filters. The filters trap the membranes (and any bound radioligand) while the unbound ligand passes through.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ value. The K_i value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of both k_on and k_off.

Protocol: SPR Kinetic Analysis

-

Chip Preparation: Covalently immobilize the purified P2X1 receptor protein onto the surface of an SPR sensor chip.

-

Association Phase: Flow a solution containing the antagonist (this compound) at a specific concentration over the chip surface. The binding of the antagonist to the immobilized receptor causes a change in the refractive index, which is measured in real-time as a response signal. This is repeated for several concentrations of the antagonist.[10]

-

Dissociation Phase: Replace the antagonist solution with a continuous flow of buffer. The dissociation of the antagonist from the receptor is monitored as a decay in the response signal over time.[10]

-

Data Analysis: Globally fit the association and dissociation curves from all tested concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to simultaneously derive the k_on and k_off values. The K_d is then calculated as k_off/k_on.[11]

Functional Assays (Calcium Influx)

Functional assays measure the effect of an antagonist on the physiological response of the receptor. While they primarily determine potency (IC₅₀), this value is directly related to binding affinity.

Protocol: Fluorometric Calcium Influx Assay

-

Cell Preparation: Plate HEK293 cells stably expressing the P2X1 receptor in a microplate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Incubation: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined period.

-

Agonist Stimulation: Add a fixed concentration of a P2X1 agonist (e.g., ATP or α,β-methylene ATP) to all wells to stimulate receptor activation and subsequent calcium influx.

-

Signal Detection: Use a fluorometric imaging plate reader (FLIPR) or a confocal microscope to measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Determine the inhibitory effect of the antagonist at each concentration by measuring the reduction in the agonist-induced fluorescence signal. Plot the percent inhibition against the antagonist concentration to determine the IC₅₀ value.

Conclusion

The thorough characterization of the binding kinetics of antagonists to the P2X1 receptor is a cornerstone of modern drug discovery. By quantifying the rates of association and dissociation, researchers can better predict a compound's in vivo behavior, optimize its dosing regimen, and enhance its therapeutic potential. While detailed public kinetic data for this compound remains to be published, the established methodologies presented in this guide—including radioligand binding assays, SPR, and functional calcium influx assays—provide a robust framework for its comprehensive evaluation. Future research focused on elucidating the precise kinetic profile of this compound and other novel P2X1 antagonists will be instrumental in advancing new treatments for cardiovascular and urological diseases.

References

- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fluorescent approach for identifying P2X1 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. graphpad.com [graphpad.com]

NF864: A Potent and Selective Antagonist of ATP-Gated P2X1 Ion Channels

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Extracellular adenosine (B11128) triphosphate (ATP) plays a crucial role in cellular signaling by activating P2 purinergic receptors, which are broadly classified into P2Y G-protein coupled receptors and P2X ligand-gated ion channels. The P2X receptor family consists of seven homomeric or heteromeric subtypes (P2X1-7) that, upon binding ATP, rapidly open a non-selective cation channel, leading to membrane depolarization and calcium influx. Among these, the P2X1 receptor is distinguished by its high affinity for ATP and rapid desensitization kinetics.

P2X1 receptors are prominently expressed on platelets and smooth muscle cells, where they are implicated in thrombosis and vasoconstriction, respectively. Their involvement in these physiological processes has made them an attractive target for therapeutic intervention in cardiovascular and other diseases. NF864, a novel suramin (B1662206) analogue, has emerged as a potent and selective antagonist of the P2X1 receptor, making it an invaluable tool for elucidating the physiological roles of this receptor and for the development of novel therapeutics. This technical guide provides an in-depth overview of the effects of this compound on ATP-gated P2X1 ion channels, including its quantitative pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Analysis of this compound's Inhibitory Action

This compound exhibits a high potency for the human P2X1 receptor, with inhibitory effects observed in the low nanomolar range. The following table summarizes the key quantitative data regarding the antagonistic action of this compound on P2X1 receptors.

| Parameter | Value | Species/Cell Type | Assay | Reference |

| IC50 | 4.6 nM | Human Platelets | α,β-meATP-induced platelet aggregation | [1][2] |

| Potency | Low Nanomolar | Human Platelets | P2X1 Receptor Inhibition | [1][2][3] |

Table 1: Quantitative inhibitory parameters of this compound on P2X1 receptors.

Experimental Protocols

The characterization of this compound's effect on P2X1 receptors involves a combination of functional assays and electrophysiological recordings. Below are detailed methodologies for key experiments.

Platelet Aggregation Assay

This assay is a functional method to assess the effect of P2X1 receptor antagonists on platelet activation.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

Carefully collect the upper PRP layer.

-

-

Platelet Aggregation Measurement:

-

Use an aggregometer to monitor changes in light transmission through a stirred suspension of PRP.

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.

-

Induce platelet aggregation by adding a P2X1 receptor agonist, such as α,β-methylene ATP (α,β-meATP).

-

Record the maximum aggregation response and calculate the percentage of inhibition by this compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Electrophysiological Recordings

Electrophysiology provides a direct measure of ion channel activity and is crucial for characterizing the mechanism of antagonist action. Two-electrode voltage-clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp in mammalian cells are standard techniques.

-

Heterologous Expression of P2X1 Receptors:

-

For TEVC, inject cRNA encoding the human P2X1 receptor into Xenopus laevis oocytes.

-

For patch-clamp, transfect a suitable mammalian cell line (e.g., HEK293) with a plasmid containing the P2X1 receptor cDNA.

-

Allow 24-48 hours for receptor expression.

-

-

Two-Electrode Voltage-Clamp (TEVC) Recordings:

-

Place a P2X1-expressing oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply ATP or a selective agonist to elicit an inward current mediated by P2X1 receptors.

-

To determine the inhibitory effect of this compound, co-apply different concentrations of this compound with the agonist.

-

Measure the peak current amplitude in the presence and absence of the antagonist to calculate the percentage of inhibition.

-

-

Whole-Cell Patch-Clamp Recordings:

-

Culture P2X1-expressing mammalian cells on coverslips.

-

Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (gigaohm) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Rapidly perfuse the cell with an extracellular solution containing ATP to activate P2X1 receptors and record the resulting current.

-

Apply this compound in the extracellular solution to assess its inhibitory effect on the ATP-induced current.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of P2X1 receptor activation and the general experimental workflow for characterizing an antagonist like this compound.

Figure 1: P2X1 receptor signaling pathway and inhibition by this compound.

Figure 2: General experimental workflow for characterizing a P2X1 antagonist.

Conclusion

This compound is a highly potent and selective antagonist of the P2X1 receptor. Its ability to inhibit P2X1-mediated responses in the low nanomolar range makes it a critical pharmacological tool for investigating the physiological and pathophysiological roles of this ATP-gated ion channel. The experimental protocols described herein provide a robust framework for the continued characterization of this compound and the discovery of new P2X1 receptor modulators. For drug development professionals, the high potency and selectivity of this compound highlight the therapeutic potential of targeting the P2X1 receptor for conditions such as thrombosis and other disorders involving platelet activation and smooth muscle contraction. Further research, leveraging the methodologies outlined in this guide, will be instrumental in advancing our understanding of P2X1 receptor pharmacology and translating these findings into novel clinical applications.

References

Methodological & Application

Application Notes and Protocols for NF864 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelets play a pivotal role in hemostasis and thrombosis. Upon vascular injury, platelets are activated by various agonists, leading to a cascade of events including shape change, granule release, and aggregation, ultimately forming a hemostatic plug.[1][2][3] One of the key players in platelet activation is adenosine (B11128) diphosphate (B83284) (ADP), which exerts its effects through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[4][5][6] The P2Y1 receptor, coupled to Gq, is primarily responsible for mediating platelet shape change and initial, transient aggregation through the mobilization of intracellular calcium.[5][6]

NF864 is identified as a P2Y1 receptor antagonist, making it a valuable tool for investigating the specific role of the P2Y1 receptor in platelet function and for the development of novel antiplatelet therapies.[4] These application notes provide a detailed protocol for utilizing this compound in platelet aggregation assays to characterize its inhibitory effects on ADP-induced platelet activation.

Mechanism of Action: P2Y1 Receptor Antagonism

ADP-mediated platelet activation is a crucial pathway in thrombus formation. The binding of ADP to the P2Y1 receptor initiates a signaling cascade that is essential for the initial stages of platelet aggregation. This compound, as a competitive antagonist, is expected to block the binding of ADP to the P2Y1 receptor, thereby inhibiting downstream signaling events.

References

- 1. Frontiers | Antiplatelet Activity of Tussilagone via Inhibition of the GPVI Downstream Signaling Pathway in Platelets [frontiersin.org]

- 2. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. machaondiagnostics.com [machaondiagnostics.com]

- 4. P2Y1 receptor antagonists as novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. General Characteristics of Platelets - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for NF864 in Smooth Muscle Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF864 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). P2X1 receptors are prominently expressed on smooth muscle cells throughout the body, including the vasculature, bladder, and vas deferens, where they play a crucial role in initiating contraction.[1][2] The specificity of this compound for the P2X1 receptor makes it an invaluable tool for elucidating the physiological and pathophysiological roles of purinergic signaling in smooth muscle function. These application notes provide detailed protocols for utilizing this compound in smooth muscle research, particularly for studying its effects on contractility in isolated tissue preparations.

Mechanism of Action

Extracellular ATP, released from nerves or damaged cells, binds to and activates P2X1 receptors on the surface of smooth muscle cells. This activation opens a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺.[3] The resulting membrane depolarization and increase in intracellular calcium concentration ([Ca²⁺]i) are key initial steps in the signaling cascade that triggers smooth muscle contraction. The influx of Ca²⁺ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[4] this compound selectively blocks the P2X1 receptor, thereby preventing ATP-mediated cation influx and subsequent muscle contraction.

Data Presentation

Table 1: Pharmacological Profile of P2X1 Receptor Antagonists

| Compound | Receptor Target | IC₅₀ (nM) | Species | Tissue/System | Reference |

| This compound | P2X1 | Potency in the low nanomolar range | Human | Platelets | [5] |

| NF449 | P2X1 | 0.05 | Human | Recombinant | [2] |

| NF449 | P2X1 | 0.28 - 0.29 | Rat | Recombinant | [2] |

| Suramin | P2X1 | 851 | Human | Recombinant | [2] |

| PPADS | P2X1 | 1820 | Human | Recombinant | [2] |

Experimental Protocols

Protocol 1: Isolated Organ Bath Study of Smooth Muscle Contractility

This protocol details the methodology for assessing the effect of this compound on ATP-induced contractions in isolated smooth muscle strips using an organ bath system.

Materials:

-

Isolated smooth muscle tissue (e.g., vas deferens, bladder, small artery)

-

Krebs-Henseleit solution (or other suitable physiological salt solution)

-

Carbogen gas (95% O₂, 5% CO₂)

-